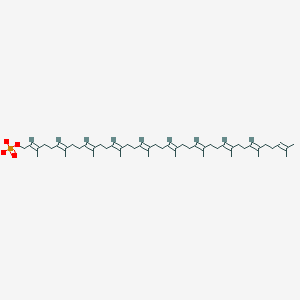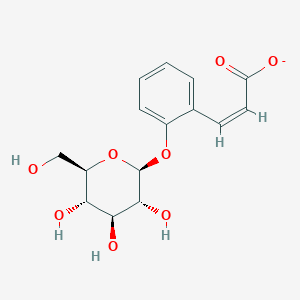
UDP-N-acetyl-alpha-D-mannosamine(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate N-acetylmannosamine is a nucleotide sugar involved in the biosynthesis of sialic acids. Sialic acids are essential components of glycoproteins and glycolipids, playing crucial roles in cellular communication, immune response, and pathogen recognition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine diphosphate N-acetylmannosamine is synthesized from uridine diphosphate N-acetylglucosamine through the action of the enzyme uridine diphosphate N-acetylglucosamine 2-epimerase . This enzyme catalyzes the reversible epimerization at the C-2 position of uridine diphosphate N-acetylglucosamine to form UDP-N-acetyl-alpha-D-mannosamine(2-) .
Industrial Production Methods
Industrial production of UDP-N-acetyl-alpha-D-mannosamine(2-) typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce the necessary enzymes for the conversion of uridine diphosphate N-acetylglucosamine to UDP-N-acetyl-alpha-D-mannosamine(2-) .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine diphosphate N-acetylmannosamine undergoes various chemical reactions, including:
Epimerization: Catalyzed by uridine diphosphate N-acetylglucosamine 2-epimerase.
Phosphorylation: Conversion to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate N-acetylglucosamine 2-epimerase and appropriate buffer conditions.
Phosphorylation: Utilizes N-acetylmannosamine kinase and adenosine triphosphate (ATP) as a phosphate donor.
Major Products Formed
N-acetylmannosamine-6-phosphate: Formed from the phosphorylation of UDP-N-acetyl-alpha-D-mannosamine(2-).
Wissenschaftliche Forschungsanwendungen
Uridine diphosphate N-acetylmannosamine has several scientific research applications:
Wirkmechanismus
Uridine diphosphate N-acetylmannosamine exerts its effects through its role as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylmannosamine-6-phosphate by N-acetylmannosamine kinase, which is then further processed to produce sialic acids . These sialic acids are incorporated into glycoproteins and glycolipids, influencing cellular communication, immune response, and pathogen recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate N-acetylglucosamine: The precursor to UDP-N-acetyl-alpha-D-mannosamine(2-) in the biosynthesis pathway.
N-acetylmannosamine-6-phosphate: The phosphorylated form of UDP-N-acetyl-alpha-D-mannosamine(2-).
N-acetylneuraminic acid: A sialic acid derivative produced from UDP-N-acetyl-alpha-D-mannosamine(2-).
Uniqueness
Uridine diphosphate N-acetylmannosamine is unique in its specific role as an intermediate in the biosynthesis of sialic acids. Its conversion from uridine diphosphate N-acetylglucosamine and subsequent phosphorylation to N-acetylmannosamine-6-phosphate are critical steps in the production of sialic acids, which are essential for various biological functions .
Eigenschaften
Molekularformel |
C17H25N3O17P2-2 |
|---|---|
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
LFTYTUAZOPRMMI-ZYQOOJPVSA-L |
Isomerische SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Synonyme |
UDP-ManNAc uridine diphosphate N-acetylmannosamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)

![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)
![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)






